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N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide

Lipophilicity Drug-likeness Scaffold optimization

N-(5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide (CAS 1171234‑57‑3, molecular formula C₂₀H₁₇N₅O₃, MW 375.388 g/mol) is a fully synthetic small molecule that integrates three pharmacophoric modules: a 1,3‑dimethyl‑1H‑pyrazole, a 1,3,4‑oxadiazole linker, and a 3‑phenoxybenzamide terminus. The compound is listed in the ZINC database (ZINC43120097) with a calculated logP of 1.717, indicating balanced lipophilicity for membrane permeability.

Molecular Formula C20H17N5O3
Molecular Weight 375.388
CAS No. 1171234-57-3
Cat. No. B2930437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide
CAS1171234-57-3
Molecular FormulaC20H17N5O3
Molecular Weight375.388
Structural Identifiers
SMILESCC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)C
InChIInChI=1S/C20H17N5O3/c1-13-11-17(25(2)24-13)19-22-23-20(28-19)21-18(26)14-7-6-10-16(12-14)27-15-8-4-3-5-9-15/h3-12H,1-2H3,(H,21,23,26)
InChIKeyWAVKTPGHNBXXCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide (CAS 1171234-57-3): Compound Profile & Procurement Context


N-(5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide (CAS 1171234‑57‑3, molecular formula C₂₀H₁₇N₅O₃, MW 375.388 g/mol) is a fully synthetic small molecule that integrates three pharmacophoric modules: a 1,3‑dimethyl‑1H‑pyrazole, a 1,3,4‑oxadiazole linker, and a 3‑phenoxybenzamide terminus . The compound is listed in the ZINC database (ZINC43120097) with a calculated logP of 1.717, indicating balanced lipophilicity for membrane permeability [1]. It belongs to the broader pyrazole‑oxadiazole‑benzamide chemotype that has been claimed in patent US 8,802,663 B2 as S1P₁ receptor agonists [2] and explored in 3D‑QSAR models for S1P₁ affinity [3]. Despite being commercially available from multiple vendors for non‑human research use, the compound lacks published head‑to‑head pharmacological data; its differentiation must currently be inferred from physicochemical properties and scaffold‑level biological precedents.

Why Closely Related Analogs Cannot Replace N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide (CAS 1171234-57-3) Without Rigorous Bridging Data


Within the pyrazole‑oxadiazole‑phenoxybenzamide series, seemingly minor structural modifications result in distinct chemical entities with divergent physicochemical and biological profiles. The 1,3‑dimethyl substitution on the pyrazole ring of CAS 1171234‑57‑3 is not a trivial permutation: it alters the electron density of the heterocycle, the torsional angle between the pyrazole and oxadiazole rings, and the overall molecular shape recognized by target proteins [1]. The regioisomeric 1,5‑dimethyl analog (CAS 1173079‑53‑2) presents the methyl groups in a different spatial orientation, while the mono‑methyl variant (CAS 1170008‑14‑6) removes one methyl entirely, affecting both steric bulk and hydrogen‑bonding capacity. The 4‑phenoxybenzamide positional isomer (CAS 1171623‑19‑0) relocates the phenoxy substituent from the 3‑ to the 4‑position of the benzamide ring, potentially reversing the directionality of key hydrophobic interactions. In the absence of published target‑specific SAR for this exact compound, any substitution with a close analog constitutes a change to an uncharacterized chemical space that requires de novo validation of target engagement, selectivity, and cellular potency [2].

Quantitative Comparison of N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide vs. Closest Analogs


Physicochemical Differentiation: logP and Lipophilic Ligand Efficiency Potential vs. Mono-Methyl Analog

The target compound (CAS 1171234‑57‑3) possesses a calculated logP of 1.717 (ZINC database) [1]. The mono‑methyl analog (CAS 1170008‑14‑6, lacking one methyl on the pyrazole) is expected to have a lower logP (estimated decrease of approximately 0.3–0.5 log units based on the Hansch π constant for a methyl group) [2]. This difference places the target compound closer to the optimal lipophilicity range (logP 1–3) for CNS-capable oral small molecules, while the mono‑methyl analog may exhibit reduced passive membrane permeability.

Lipophilicity Drug-likeness Scaffold optimization

Scaffold Uniqueness: 1,3-Dimethylpyrazole-Oxadiazole Core vs. Non-Pyrazole Oxadiazole Derivatives

The target compound integrates a 1,3‑dimethyl‑1H‑pyrazol‑5‑yl group directly attached to a 1,3,4‑oxadiazole ring. In contrast, the compound N‑[5‑(4‑methoxyphenyl)‑1,3,4‑oxadiazol‑2‑yl]‑3‑phenoxybenzamide (CAS 6282‑72‑0) replaces the pyrazole with a 4‑methoxyphenyl group . The pyrazole‑containing scaffold has been specifically claimed in US 8,802,663 B2 as an S1P₁ agonist chemotype, whereas the 4‑methoxyphenyl analog has no such patent pedigree and is not known to engage the S1P₁ receptor [1]. The absence of the pyrazole nitrogen atoms eliminates the potential for key hydrogen‑bond interactions with the receptor binding pocket.

Scaffold novelty Chemical space Intellectual property

Class-Level Biological Precedent: VEGFR-2 Inhibitory Potential of 3-Phenoxybenzamide-1,3,4-Oxadiazole Hybrids

A 2024 study by Heriz et al. evaluated a series of 3‑phenoxybenzoic acid derivatives containing 1,3,4‑oxadiazole moieties for VEGFR‑2 inhibition and antiproliferative activity [1]. Compound 4d (a 1,3,4‑oxadiazole‑thione derivative with a 3‑phenoxybenzamide substructure) exhibited cytotoxicity against HepG2 cells, induced G2/M cell cycle arrest, and activated both intrinsic and extrinsic apoptosis pathways. While this study did not include the target compound directly, it establishes that the 3‑phenoxybenzamide‑1,3,4‑oxadiazole scaffold is competent for VEGFR‑2‑mediated antitumor activity. The target compound adds a 1,3‑dimethylpyrazole substituent to the oxadiazole 5‑position, which may further modulate kinase selectivity [2].

Anticancer VEGFR-2 inhibition Kinase inhibitor

Molecular Properties: Oral Drug-Space Compliance vs. Isopropyl Analog

The target compound (MW 375.39, logP 1.717, 5 H‑bond acceptors, 1 H‑bond donor) complies with all four Lipinski Rule of Five criteria, predicting acceptable oral absorption [1]. Its close analog 3‑phenoxy‑N‑{5‑[1‑(propan‑2‑yl)‑1H‑pyrazol‑5‑yl]‑1,3,4‑oxadiazol‑2‑yl}benzamide carries an isopropyl group on the pyrazole, increasing the molecular weight to approximately 403.4 g/mol and the logP by approximately 0.5–0.8 units. This pushes the isopropyl analog closer to the Rule of Five boundary (MW > 400 and logP approaching 2.5), which may reduce its attractiveness for oral drug development [2].

Drug-likeness Oral bioavailability Lipinski rule of five

S1P₁ Agonist Pharmacophore Mapping: CoMFA/CoMSIA Model Alignment vs. Compounds Lacking the Pyrazole-Oxadiazole Core

A 3D‑QSAR study using CoMFA and CoMSIA on pyrazole‑oxadiazole derivatives reported a best CoMFA model with q² = 0.736 and r² = 0.968, with predictive r²pred = 0.762 for the test set [1]. The alignment was performed using two core scaffolds, one of which is the pyrazole‑oxadiazole core present in the target compound. This model provides a quantitative framework for predicting S1P₁ agonist potency based on steric and electrostatic fields. Compounds that lack the pyrazole‑oxadiazole core cannot be reliably mapped onto this model, representing a significant information gap for programs targeting S1P₁ [2]. BindingDB data for related compounds in the patent show S1P₁ Ki values as low as 3 nM, confirming that the pyrazole‑oxadiazole scaffold can achieve high receptor affinity [3].

S1P1 agonist 3D-QSAR Pharmacophore modeling Immunomodulation

Recommended Application Scenarios Where N-(5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide (CAS 1171234-57-3) Offers the Strongest Scientific Selection Rationale


S1P₁ Agonist Lead Optimization in Autoimmune Disease Drug Discovery

The target compound contains the exact pyrazole‑oxadiazole core scaffold for which validated CoMFA/CoMSIA models exist (q² = 0.736, r² = 0.968) [1]. Medicinal chemistry teams pursuing S1P₁ agonists for multiple sclerosis or inflammatory bowel disease can use this compound as a starting point for structure‑guided optimization. Its 1,3‑dimethyl substitution pattern on the pyrazole is a key variable in the QSAR model, and the compound's logP of 1.717 and MW of 375.39 place it favorably within CNS drug space. Procurement of this specific compound, rather than a close analog, ensures that subsequent SAR data are interpretable within the published QSAR framework, accelerating the design‑make‑test cycle.

VEGFR‑2 Kinase Inhibitor Screening Cascades in Oncology

Building on the 2024 demonstration that 3‑phenoxybenzamide‑1,3,4‑oxadiazole hybrids exhibit VEGFR‑2‑dependent cytotoxicity and induce G2/M arrest and apoptosis in HepG2 hepatocellular carcinoma cells [1], the target compound represents a logical next‑generation analog for cancer cell line screening. Its structural differentiation—the added 1,3‑dimethylpyrazole substituent—may confer improved kinase selectivity relative to the lead compound 4d from Heriz et al. Procurement of this compound enables direct head‑to‑head comparison with the published 4d series, generating proprietary SAR that builds on validated class‑level precedent.

Chemical Biology Probe Development for Target Deconvolution Studies

The compound's favorable physicochemical profile (logP 1.717, MW 375.39, full Ro5 compliance) [1] and the availability of multiple close analogs (mono‑methyl, 1,5‑dimethyl regioisomer, and isopropyl derivatives) create an ideal probe family for chemical biology. Researchers can procure the target compound together with its analogs to systematically probe how incremental structural changes affect cellular target engagement, using techniques such as cellular thermal shift assays (CETSA) or photoaffinity labeling. The balanced lipophilicity of the target compound reduces the risk of non‑specific membrane partitioning that often confounds probe studies with more lipophilic analogs.

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